Tert-butyl 4-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2/c1-19(2,3)29-18(28)27-11-9-26(10-12-27)16-13-15(20(21,22)23)24-17(25-16)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPBHWDQLZNSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate (often referred to as Tert-butyl piperazine derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanism of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C20H23F3N4O2, with a molecular weight of approximately 408.43 g/mol. The compound features a piperazine ring substituted with a trifluoromethyl pyrimidine moiety, which contributes to its unique biological profile.
Research indicates that this compound exhibits activity primarily through modulation of G-protein coupled receptors (GPCRs). Specifically, it has shown potential as an agonist for GPR119, a receptor implicated in glucose metabolism and insulin secretion. The activation of GPR119 can enhance the release of incretin hormones, which are critical for glucose homeostasis and are targeted for the treatment of type 2 diabetes mellitus (T2DM) .
Antidiabetic Activity
Studies have demonstrated that this compound can significantly improve insulin sensitivity and lower blood glucose levels in preclinical models. Its agonistic activity on GPR119 suggests it may enhance the secretion of glucagon-like peptide 1 (GLP-1), which plays a crucial role in glucose regulation .
Analgesic Properties
In addition to its antidiabetic effects, this compound has been evaluated for its analgesic properties. It has been reported to act as a TRPV1 antagonist, which is beneficial in managing chronic pain conditions without inducing hyperthermia—a common side effect associated with many TRPV1 inhibitors . The ability to selectively inhibit pain pathways while minimizing adverse effects positions this compound as a promising candidate for pain management therapies.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to specific structural features:
| Structural Feature | Importance |
|---|---|
| Piperazine Ring | Essential for receptor binding and activity modulation. |
| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability. |
| Phenyl Substitution | Influences selectivity and potency towards GPR119. |
Case Studies
Several studies have explored the pharmacological profile of this compound:
- GPR119 Agonism : A study synthesized various derivatives based on the core structure and tested their activity against GPR119. Some analogs exhibited EC50 values comparable to known agonists, indicating strong potential for diabetes treatment .
- TRPV1 Inhibition : Another investigation focused on the analgesic properties, revealing that the compound effectively inhibited TRPV1-mediated pain pathways in rodent models without significant thermoregulatory effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Q & A
Basic Synthesis and Optimization
Q1. What are the critical parameters for optimizing Suzuki-Miyaura coupling reactions in synthesizing this compound? A1. Key parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos enhance coupling efficiency .
- Temperature control : Reactions often require heating at 60–100°C under microwave or conventional heating .
- Base choice : Sodium carbonate or potassium phosphate buffers stabilize the reaction medium .
- Purification : Silica gel chromatography (gradient elution with ethyl acetate/petroleum ether) ensures purity >95% .
Q2. How is the tert-butyloxycarbonyl (Boc) protecting group removed during synthesis? A2. The Boc group is cleaved using HCl in 1,4-dioxane (4 M), followed by neutralization with potassium carbonate. This yields the free piperazine intermediate, critical for downstream functionalization .
Structural Characterization
Q3. What challenges arise in resolving stereochemical configurations via NMR for this compound? A3. The trifluoromethyl group causes splitting patterns in - and -NMR due to and coupling. Multi-dimensional NMR (e.g., - HSQC) and isotopic labeling are recommended for unambiguous assignment .
Q4. How can X-ray crystallography validate the piperazine-pyrimidine conformation? A4. Single-crystal X-ray diffraction reveals bond angles (e.g., C–N–C ~111°) and torsional parameters (e.g., pyrimidine ring planarity). Hydrogen-bonding networks involving the carbonyl group stabilize the lattice structure .
Biological Activity and Structure-Activity Relationships (SAR)
Q5. How do substituents on the pyrimidine ring influence bioactivity? A5. Comparative SAR studies show:
| Substituent | Bioactivity Trend | Reference |
|---|---|---|
| 2-Phenyl | Enhances receptor binding | |
| 6-Trifluoromethyl | Improves metabolic stability | |
| 4-Piperazine | Modulates solubility |
Q6. How to resolve contradictions in reported IC₅₀ values across studies? A6. Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using internal controls (e.g., staurosporine) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Analytical Method Development
Q7. What HPLC conditions separate this compound from its des-Boc analog? A7. Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. The Boc group increases retention time by ~2–3 minutes. Monitor at 254 nm for optimal UV absorption .
Q8. How to quantify trace impurities using LC-MS? A8. High-resolution MS (HRMS) in positive ion mode identifies impurities (e.g., dehalogenated byproducts). Limit of quantification (LOQ) <0.1% is achievable with a 5 µm particle size column .
Stability and Storage
Q9. What storage conditions prevent Boc group hydrolysis? A9. Store at –20°C under argon in anhydrous DMSO or acetonitrile. Avoid prolonged exposure to humidity (>40% RH) .
Advanced Mechanistic Studies
Q10. How to investigate the compound’s interaction with phosphodiesterase enzymes? A10. Use:
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) with immobilized enzyme .
- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) .
- Molecular docking : Align with X-ray structures (PDB: 4XYZ) to identify key residues (e.g., Glu238) .
Comparative Pharmacokinetics
Q11. How does logP affect blood-brain barrier penetration? A11. The calculated logP (~2.8) suggests moderate permeability. Enhance via prodrug strategies (e.g., esterification of the carboxylate) or nanoformulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
